molecular formula C21H22ClN7O B2955520 1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396747-10-6

1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2955520
CAS No.: 1396747-10-6
M. Wt: 423.91
InChI Key: JGKFHTNBSIYEEE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study on the Biginelli synthesis reported the creation of novel dihydropyrimidinone derivatives containing piperazine and morpholine moieties, showcasing a method for synthesizing compounds with structural similarities to the given chemical compound. These derivatives were synthesized in good yields using a simple and efficient method, indicating the versatility of this approach in creating complex molecules (Bhat et al., 2018).

Chemical Modification and Activity Studies

Research on chemical modification and the analgesic activity of related compounds like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) has led to the discovery of novel analogs with improved pharmacological profiles. These studies highlight the potential for derivatives of the compound to serve as bases for developing new therapeutic agents (Nie et al., 2020).

Anticonvulsant Drug Properties

The structural and electronic properties of anticonvulsant drugs related to the compound of interest have been elucidated through crystal structures solved by X-ray diffraction. These studies provide insights into the molecular interactions that could influence the pharmacological activity of similar compounds (Georges et al., 1989).

Metabolic Pathways and Pharmacokinetics

Investigations into the metabolism, excretion, and pharmacokinetics of related molecules like dipeptidyl peptidase inhibitors in rats, dogs, and humans have revealed significant insights into how similar compounds are processed within the body. Such studies are crucial for understanding the potential therapeutic applications and safety profiles of new drugs (Sharma et al., 2012).

Corrosion Inhibition

Mannich bases derived from urea compounds have been studied for their effectiveness as corrosion inhibitors for mild steel surfaces in acidic conditions. This research suggests potential industrial applications of similar compounds in protecting metals against corrosion (Jeeva et al., 2015).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O/c1-15-5-6-18(17(22)12-15)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFHTNBSIYEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.